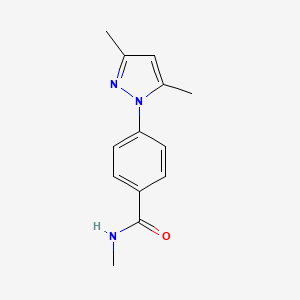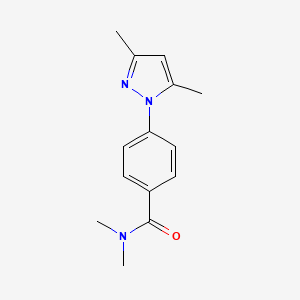![molecular formula C16H20ClNO5 B7535197 Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate](/img/structure/B7535197.png)
Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate, also known as MOC-Benzoate, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that is widely used in the synthesis of various other compounds due to its unique structure and properties.
作用機序
The exact mechanism of action of Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate is not yet fully understood. However, it is known to act as a potent inhibitor of various enzymes such as protein kinases, proteases, and phosphodiesterases. It is also known to interact with various biological molecules such as DNA, RNA, and proteins, which makes it a useful tool for studying various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines and induce apoptosis in these cells. It has also been shown to have anti-inflammatory and anti-oxidant properties, which makes it a potential therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate in lab experiments is its versatility. It can be easily modified to obtain various other compounds with different properties and applications. It is also relatively easy to synthesize and purify, which makes it a cost-effective starting material for various syntheses. However, one of the main limitations of using this compound is its potential toxicity. It is important to handle the compound with care and use appropriate safety measures when working with it.
将来の方向性
There are various future directions for research on Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate. One potential direction is the development of more potent inhibitors of enzymes such as protein kinases and phosphodiesterases, which could have potential therapeutic applications. Another potential direction is the development of new fluorescent probes and dyes that can be used in biological imaging and detection. Finally, the development of new materials science applications for this compound could also be an interesting avenue for future research.
合成法
The synthesis of Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate is a multi-step process that involves the reaction between 2-chloro-5-nitrobenzoic acid and 2-(oxolan-2-ylmethoxy)acetic acid. The reaction is catalyzed by a base, and the resulting compound is then treated with methyl chloroformate to obtain this compound. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC.
科学的研究の応用
Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate has a wide range of potential applications in scientific research. It is commonly used as a starting material for the synthesis of various other compounds such as inhibitors of protein kinases, proteases, and phosphodiesterases. It is also used in the synthesis of various fluorescent probes and dyes that are used in biological imaging and detection. This compound has also been used in the synthesis of various pharmaceuticals, agrochemicals, and materials science.
特性
IUPAC Name |
methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO5/c1-10(23-9-12-4-3-7-22-12)15(19)18-11-5-6-14(17)13(8-11)16(20)21-2/h5-6,8,10,12H,3-4,7,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSCXKATCQTXLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)C(=O)OC)OCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-2-[4-(2-propoxyacetyl)-1,4-diazepan-1-yl]acetamide](/img/structure/B7535118.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7535124.png)
![1-(2-methoxy-5-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrazole-3-carboxamide](/img/structure/B7535125.png)
![3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7535138.png)
![N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7535142.png)
![4-(1H-benzimidazol-2-yl)-N-[3-(3,4-dimethoxyphenyl)propyl]butanamide](/img/structure/B7535143.png)
![N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide](/img/structure/B7535150.png)
![1-[[2-(Dimethylamino)-2-phenylethyl]amino]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B7535161.png)


![4-methyl-2-oxo-N-pentan-2-yl-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxamide](/img/structure/B7535185.png)

![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7535203.png)
![N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide](/img/structure/B7535218.png)